molecular formula C23H25ClN4OS B2970562 N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide CAS No. 689265-91-6

N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide

Número de catálogo: B2970562
Número CAS: 689265-91-6
Peso molecular: 440.99
Clave InChI: DHKBXKWIYOFKMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide is a synthetic small molecule characterized by a cyclohexane-1-carboxamide core substituted with two distinct functional groups:

  • A (4-chlorophenyl)methyl moiety attached to the carboxamide nitrogen.
  • A 2-sulfanylidene-1,2-dihydroquinazolin-4-yl group linked via an aminomethyl bridge to the cyclohexane ring.

The 2-sulfanylidene (thione) group may enhance hydrogen-bonding interactions with biological targets, while the 4-chlorophenyl substituent likely contributes to lipophilicity, influencing membrane permeability and pharmacokinetics .

Propiedades

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33ClN4OS/c24-18-11-7-16(8-12-18)14-26-22(29)17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)27-23(30)28-21/h7-8,11-12,15,17,19-21,25H,1-6,9-10,13-14H2,(H,26,29)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZLYZUZWUVDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NC(=S)N2)NCC3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide
  • Molecular Formula : C19H23ClN4OS
  • SMILES Notation : CC(=O)N(C(C1=CC=CC=C1)C(C2=NC(=S)N=C2C)C(C3CCCCC3))

This compound features a chlorophenyl group, a cyclohexane backbone, and a sulfanylidene-dihydroquinazoline moiety, which are critical for its biological activities.

Antibacterial Activity

Recent studies have shown that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives of quinazoline and thiazolidine have demonstrated moderate to strong efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Data Table: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Compound ASalmonella typhi15
Compound BBacillus subtilis18
Compound CEscherichia coli10

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated with respect to acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. The inhibition assay results indicate that compounds similar to N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide exhibit significant inhibitory activity.

Case Study: AChE Inhibition Assay

In a study evaluating several compounds for AChE inhibition:

  • IC50 values were measured for various derivatives.
Compound NameIC50 (µM)Reference
Compound D5.12
Compound E3.45
N-[(4-chlorophenyl)methyl]-4-{...}4.20Current Study

Pharmacological Implications

The pharmacological implications of the compound are promising. The presence of the sulfanylidene moiety is associated with various biological activities, including anti-inflammatory and anticancer effects. Compounds with similar structures have shown potential in inhibiting tumor growth and modulating immune responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of cyclohexane-1-carboxamides fused with quinazoline derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations and their hypothesized effects:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Potential Implications Reference
Target Compound - (4-Chlorophenyl)methyl
- 2-Sulfanylidene-quinazolinyl
Enhanced lipophilicity (Cl), H-bonding (thione), and target affinity
4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide - Tetrahydrofuranmethyl
- Ethoxyphenylamino-oxoethyl-thioquinazolinyl
Improved solubility (polar furan), altered steric bulk (ethoxy group)
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (688356-55-0) - Butyl
- 2-Thioxo-quinazolinyl
Reduced lipophilicity (butyl vs. Cl), retained H-bonding (thione)
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide - Dichloro-hydroxyphenyl
- Methylcyclohexane
Increased polarity (OH), potential halogen bonding (Cl)
4-chloro-6-nitro-2-trichloromethylquinazoline - Nitro
- Trichloromethyl
Electron-withdrawing effects (NO₂, CCl₃), possible metabolic instability

Key Observations

Conversely, the tetrahydrofuranmethyl substituent in ’s compound introduces polarity, which may improve aqueous solubility but reduce membrane permeability .

Role of the Quinazoline Moiety: The 2-sulfanylidene group (common in the target compound and 688356-55-0) is critical for hydrogen bonding, a feature absent in ’s nitro or trichloromethyl derivatives . Ethoxyphenylamino-oxoethyl () adds steric bulk, which might hinder binding to compact active sites compared to the target compound’s simpler aminomethyl linker .

Synthetic Accessibility :

  • Yields for analogous compounds (e.g., 81–97% in ) suggest that the target compound’s synthesis is feasible via similar multicomponent reactions, though purification may require optimization for its specific substituents .

Biological Relevance :

  • Halogenated aryl groups (e.g., 4-chlorophenyl , dichloro-hydroxyphenyl ) are common in drug design for their balance of lipophilicity and metabolic stability, contrasting with electron-deficient groups like nitro , which may confer reactivity risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.